

3-(3-Fluorophenyl)pyrrolidine: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)pyrrolidine

Cat. No.: B044692

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active natural products and synthetic drugs. The introduction of a 3-fluorophenyl substituent onto this saturated heterocyclic core imparts unique physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and providing a vector for specific interactions with biological targets.

Consequently, **3-(3-Fluorophenyl)pyrrolidine** has emerged as a valuable and highly sought-after building block in the design and synthesis of novel therapeutics, particularly in the fields of neuropharmacology and oncology. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of **3-(3-fluorophenyl)pyrrolidine**, supported by detailed experimental protocols, quantitative biological data, and visual representations of associated pathways and workflows.

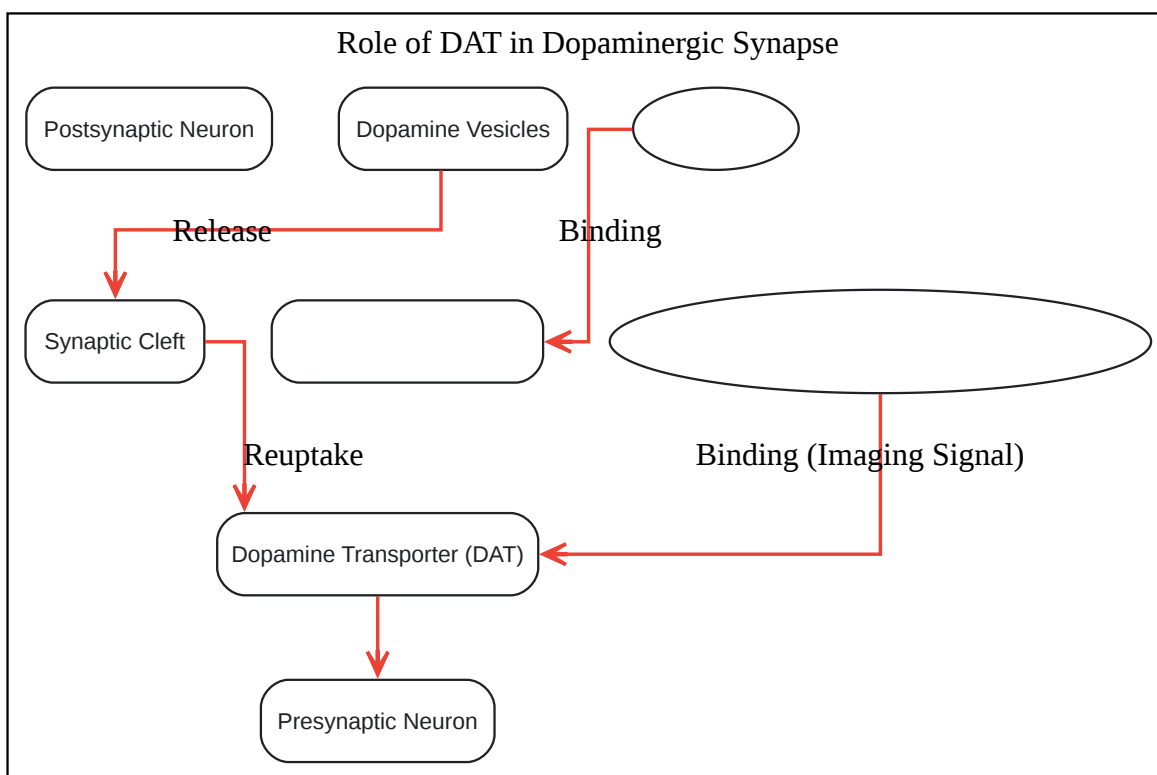
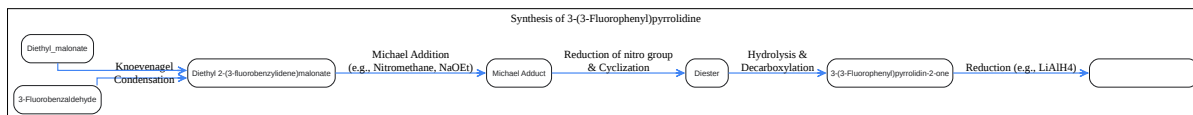
Synthesis of the 3-(3-Fluorophenyl)pyrrolidine Core

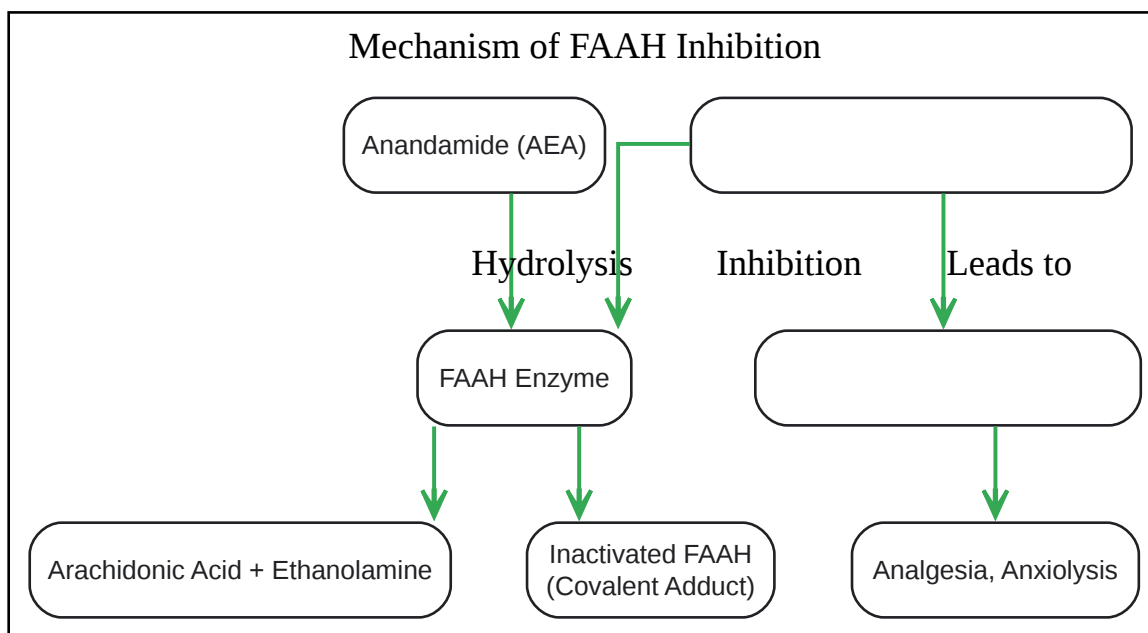
The synthesis of the **3-(3-fluorophenyl)pyrrolidine** scaffold can be achieved through several strategic approaches. A common and effective method involves the construction of the pyrrolidine ring from acyclic precursors, often utilizing a Michael addition followed by reductive cyclization. While a specific detailed protocol for the direct synthesis of **3-(3-fluorophenyl)pyrrolidine** is not readily available in the public domain, a representative

synthetic approach can be extrapolated from established methodologies for analogous 3-arylpyrrolidines.

Illustrative Synthetic Pathway

A plausible and efficient route to **3-(3-fluorophenyl)pyrrolidine** commences with the Knoevenagel condensation of 3-fluorobenzaldehyde with a suitable active methylene compound, such as diethyl malonate, followed by a series of transformations to construct the pyrrolidine ring.





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